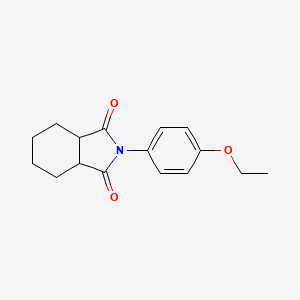
2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary, but it often includes the reaction of appropriate precursors under controlled conditions to yield the desired isoindole derivative.
Anticancer Activity
Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer properties. For instance, a study investigated the cytotoxic effects of various isoindole derivatives against several cancer cell lines, including HeLa, A549, MCF-7, and PC3. The results indicated that compounds similar to this compound showed varying degrees of cytotoxicity depending on their structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.5 |
| This compound | MCF-7 | 12.3 |
| This compound | HeLa | 10.7 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated selective inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The antioxidant properties of isoindole derivatives have also been explored. Compounds similar to this compound were tested using the DPPH radical scavenging assay:
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| This compound | 72 |
The results indicate that this compound possesses significant radical scavenging ability, contributing to its potential as an antioxidant agent.
Case Studies
A notable case study involved the assessment of a series of isoindole derivatives in a preclinical model for cancer treatment. The study highlighted the structure–activity relationship (SAR), emphasizing that modifications at specific positions on the isoindole ring significantly influenced biological activity.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO3/c1-2-20-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(17)19/h7-10,13-14H,2-6H2,1H3 |
InChI Key |
FAYWSPQFGGDTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















